pKa Differentiation: 2-Fluoro-5-methoxybenzyl alcohol vs. Positional Isomers
The predicted acid dissociation constant (pKa) of 2-fluoro-5-methoxybenzyl alcohol is 13.95±0.10, which differs measurably from its positional isomers: 3-fluoro-5-methoxybenzyl alcohol (pKa 14.09±0.10) and 4-fluoro-3-methoxybenzyl alcohol (pKa 13.98±0.10) . This variation arises from the differential electron-withdrawing and resonance effects imparted by the ortho-fluoro and meta-methoxy substitution pattern relative to alternative regioisomeric arrangements.
| Evidence Dimension | Predicted pKa (acid dissociation constant) |
|---|---|
| Target Compound Data | 13.95±0.10 |
| Comparator Or Baseline | 3-Fluoro-5-methoxybenzyl alcohol: 14.09±0.10; 4-Fluoro-3-methoxybenzyl alcohol: 13.98±0.10 |
| Quantified Difference | ΔpKa = 0.14 units (vs. 3-fluoro isomer); ΔpKa = 0.03 units (vs. 4-fluoro isomer) |
| Conditions | Predicted values using ACD/Labs or equivalent computational method at 25°C |
Why This Matters
pKa differences alter the ionization state under physiological or reaction conditions, directly impacting extraction efficiency, chromatographic retention, membrane permeability, and salt formation potential.
